3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione
Description
3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione is a cyclobutene-dione derivative featuring an ethoxy group at position 3 and a 2-(5-imidazolyl) ethylamino substituent at position 2. Its core structure includes a four-membered cyclobutene ring fused with two ketone groups, which confers rigidity and electronic anisotropy.
These analogs share the cyclobutene-dione core but differ in substituents (e.g., N-norcodeine vs. imidazole ethylamino), enabling comparative analysis of substituent effects on physicochemical properties.
Properties
IUPAC Name |
3-ethoxy-4-[2-(1H-imidazol-5-yl)ethylamino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11-8(9(15)10(11)16)13-4-3-7-5-12-6-14-7/h5-6,13H,2-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDLCHAEQPZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Reactivity of the Cyclobutenedione Core
The 1,2-dione moiety exhibits strong electron-withdrawing effects, enabling nucleophilic attacks at the carbonyl carbons.
Key Reactions:
-
Nucleophilic Addition :
Primary amines (e.g., alkylamines, anilines) undergo conjugate addition to the dione ring, forming bis-aminated products. For example, reaction with butylamine yields 3,4-bis(butylamino)cyclobutene derivatives.
Reagents : Butylamine, ethanol, acid/base catalysts.
Conditions : 60–80°C, 6–12 hours. -
Oxidation/Reduction :
Substitution at the Ethoxy Group
The ethoxy substituent (-OCH₂CH₃) participates in nucleophilic substitution or elimination reactions.
Key Reactions:
-
Alkoxy Exchange :
Alcohols (e.g., methanol, isopropanol) displace the ethoxy group under acidic conditions. For example, methanol yields 3-methoxy derivatives .
Reagents : HCl, ROH.
Conditions : Reflux, 4–8 hours. -
Aminolysis :
Primary amines replace the ethoxy group via SN2 mechanisms. For instance, aniline forms 3-anilino-4-ethoxycyclobutene-dione .
Functionalization of the 5-Imidazolylethylamino Side Chain
The imidazole ring enables coordination chemistry and acid-base reactivity.
Key Reactions:
-
Metal Coordination :
The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biomedical applications.
Example :
-
Protonation/Deprotonation :
The imidazole NH group (pKa ~7.0) undergoes pH-dependent tautomerism, affecting solubility and reactivity in aqueous media.
Cross-Coupling Reactions
The cyclobutenedione core participates in coupling reactions for polymer synthesis.
Key Reactions:
-
Suzuki–Miyaura Coupling :
The dichloro derivative (3,4-dichlorocyclobutenedione) reacts with aryl boronic acids to form biaryl-linked polymers .
Catalyst : Pd(PPh₃)₄.
Conditions : Toluene, 110°C, 3 hours.
Biochemical Interactions
The compound’s imidazole group mimics histidine residues in enzymatic active sites, enabling:
-
Enzyme Inhibition : Competitive binding to metalloproteases (e.g., angiotensin-converting enzyme).
-
Antimicrobial Activity : Disruption of microbial cell membranes via electrostatic interactions.
Comparative Reactivity Table
Scientific Research Applications
3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Spectral Comparisons
Table 1: Key Spectral and Structural Features
Notes:
- The T-shaped geometry, observed in codeine derivatives via X-ray crystallography, arises from steric and electronic interactions between substituents and the cyclobutene-dione core .
- IR spectra of 3-ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione show characteristic C=O stretches at ~1740 cm⁻¹, consistent with cyclobutene-dione systems. A peak at 940 cm⁻¹ (attributed to C-O-C bending) was eliminated during spectral analysis .
- The absence of imidazole-specific IR data for the target compound limits direct spectral comparisons. However, imidazole groups typically exhibit N-H stretches (3100–3500 cm⁻¹) and ring vibrations (600–1600 cm⁻¹), which could differentiate it from codeine analogs.
Biological Activity
3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene structure, which includes an ethoxy group and an imidazolyl ethylamino moiety. Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of approximately 286.33 g/mol. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclobutene ring that contributes to its structural rigidity, while the ethoxy and imidazolyl groups enhance its solubility and biological activity. The imidazole ring is notable for its presence in many biologically active molecules, suggesting a potential for diverse pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 131589-00-9 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. It is hypothesized that the imidazole moiety could interact with specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, indicating that this compound might also exhibit such properties.
- Mechanism of Action : The mechanism likely involves the binding of the imidazole ring to enzyme active sites, thereby inhibiting their activity or altering their function, which can affect various biochemical pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.
- Cytotoxicity Studies : Research using the MTT assay has shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies on benzo[b]cyclohept[e][1,4]oxazines indicated significant cytotoxicity against human oral squamous cell carcinoma cells, suggesting a similar potential for our compound .
- Antimicrobial Testing : Imidazole derivatives have been widely studied for their antimicrobial properties. A recent review highlighted their effectiveness against a range of pathogens, suggesting that this compound may also have promising antimicrobial activity .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Ethoxy-4-[2-(1H-indol-3-yl)ethylamino]-3-cyclobutene-1,2-dione | Contains an indolyl group instead of imidazolyl | Potentially different biological activity profiles |
| 4-[2-(5-methylimidazolyl)ethylamino]-3-cyclobutene-1,2-dione | Methyl substitution on the imidazolyl group | May exhibit altered solubility and reactivity |
| 3-Ethoxy-4-[2-(phenethylamino)]-3-cyclobutene-1,2-dione | Phenethyl group instead of imidazolyl | Different pharmacological properties |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–100°C (reflux) | |
| Solvent | Acetic acid or 1,4-dioxane | |
| Catalyst | Sodium acetate or triethylamine | |
| Reaction Time | 5–18 hours |
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ethoxy, imidazole, and cyclobutene-dione moieties. For example, the cyclobutene-dione carbonyls typically resonate at δ 170–180 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for imidazole-derived ions .
- IR Spectroscopy : Strong absorption bands near 1750 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N imidazole) validate functional groups .
- HPLC-PDA : Purity assessment using reverse-phase chromatography with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from tautomerism (e.g., imidazole ring proton exchange) or solvent effects. Strategies include:
- Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at 25°C to 60°C. For example, imidazole NH protons may broaden or split at higher temperatures .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state conformation vs. solution NMR) .
Advanced: What experimental approaches are suitable for studying the pH-dependent reactivity of the imidazole moiety?
Answer:
The imidazole group’s nucleophilicity and protonation state (pKa ~6.95) influence reactivity:
- pH Titration Studies : Monitor reaction kinetics under buffered conditions (pH 4–9) using UV-Vis spectroscopy to track intermediates .
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps involving the imidazole NH .
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior of the imidazole ring under varying pH, critical for applications in catalysis or bioactivity .
Q. Table 2: Example pH-Dependent Reactivity Data
| pH | Reaction Rate (s⁻¹) | Dominant Imidazole Form |
|---|---|---|
| 4.0 | 0.05 | Protonated (ImH⁺) |
| 7.4 | 0.12 | Neutral (Im) |
| 9.0 | 0.08 | Deprotonated (Im⁻) |
Advanced: How can computational methods predict the compound’s stability under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA) : Empirical decomposition temperatures guide molecular dynamics (MD) simulations. For cyclobutene-diones, thermal degradation typically occurs above 200°C .
- DFT Calculations : Predict bond dissociation energies (BDEs) for the ethoxy and imidazole groups to identify weak points .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Correlate results with Arrhenius models for shelf-life prediction .
Advanced: What strategies mitigate side reactions during functionalization of the cyclobutene-dione core?
Answer:
- Protecting Groups : Temporarily block the imidazole NH with Boc groups to prevent undesired nucleophilic attacks .
- Low-Temperature Reactions : Perform reactions at –20°C to suppress cyclobutene ring-opening side reactions .
- In Situ Monitoring : Use ReactIR or online NMR to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
